molecular formula C14H17NO7 B13782062 Methyl-4,6-O-benzylidene-3-deoxy-3-nitro-beta-D-glucopyranoside

Methyl-4,6-O-benzylidene-3-deoxy-3-nitro-beta-D-glucopyranoside

Cat. No.: B13782062
M. Wt: 311.29 g/mol
InChI Key: MAAGUERFABWWEG-ZZOOZXLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Methyl-4,6-O-benzylidene-3-deoxy-3-nitro-beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and nitric acid for nitration . Reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained.

Major Products Formed

Major products formed from these reactions include amino derivatives, substituted glucopyranosides, and other functionalized sugar derivatives .

Scientific Research Applications

Methyl-4,6-O-benzylidene-3-deoxy-3-nitro-beta-D-glucopyranoside has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl-4,6-O-benzylidene-3-deoxy-3-nitro-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The benzylidene group provides steric hindrance, affecting the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl-4,6-O-benzylidene-3-deoxy-3-nitro-beta-D-glucopyranoside is unique due to the presence of both a benzylidene group and a nitro group, which confer distinct chemical properties and reactivity. Its specific structure allows for unique interactions in chemical and biological systems, making it valuable for various applications .

Properties

Molecular Formula

C14H17NO7

Molecular Weight

311.29 g/mol

IUPAC Name

(4aR,6R,7R,8R,8aS)-6-methoxy-8-nitro-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol

InChI

InChI=1S/C14H17NO7/c1-19-14-11(16)10(15(17)18)12-9(21-14)7-20-13(22-12)8-5-3-2-4-6-8/h2-6,9-14,16H,7H2,1H3/t9-,10-,11-,12-,13?,14-/m1/s1

InChI Key

MAAGUERFABWWEG-ZZOOZXLSSA-N

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)[N+](=O)[O-])O

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)[N+](=O)[O-])O

Origin of Product

United States

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